4-(Pentyloxy)-1-naphthonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31g/mol |
IUPAC Name |
4-pentoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H17NO/c1-2-3-6-11-18-16-10-9-13(12-17)14-7-4-5-8-15(14)16/h4-5,7-10H,2-3,6,11H2,1H3 |
InChI Key |
QLIJBZGQLIFSLA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C#N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Chemical Transformations of 4 Pentyloxy 1 Naphthonitrile
Multistep Synthesis of 4-(Pentyloxy)-1-naphthonitrile: Route Design and Optimization
The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential or convergent assembly of the substituted naphthalene (B1677914) core. The most logical strategies involve either the formation of the ether linkage on a pre-existing naphthonitrile scaffold or the introduction of the nitrile group onto a pentyloxy-substituted naphthalene.
A primary and highly feasible route commences with 4-hydroxy-1-naphthonitrile as the key intermediate. This precursor can be synthesized through various methods, including the ring-opening of precursors like naphtho[1,8-de] beilstein-journals.orgnih.govoxazin-4-ol. preprints.orgresearchgate.netmdpi.com The subsequent etherification is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-1-naphthonitrile with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an n-pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, in an SN2 reaction. richmond.edunumberanalytics.comorganicchemistrytutor.comlibretexts.org
Alternative synthetic designs include:
Palladium-Catalyzed Cyanation: This route would begin with a precursor like 1-bromo-4-(pentyloxy)naphthalene. The nitrile group is then introduced using a cyanide source, such as zinc cyanide or potassium ferrocyanide, catalyzed by a palladium complex. nih.govrsc.org
Sandmeyer Reaction: This classical method involves the diazotization of an amino group, for instance on 4-(pentyloxy)naphthalen-1-amine, to form a diazonium salt. wikipedia.orgbyjus.com This intermediate is then treated with a copper(I) cyanide salt to yield the target nitrile. lscollege.ac.inmasterorganicchemistry.com
Optimization of Reaction Parameters for Enhanced Yield and Chemoselectivity
To maximize the efficiency of the synthesis, particularly the Williamson ether synthesis route, several reaction parameters must be carefully optimized. The choice of base, solvent, temperature, and nature of the leaving group on the pentyl chain are critical for achieving high yield and minimizing side reactions, such as elimination or C-alkylation.
Table 1: Optimization Parameters for Williamson Ether Synthesis of this compound
| Parameter | Options | Considerations for Optimization |
|---|---|---|
| Base | NaH, K₂CO₃, Cs₂CO₃, NaOH | Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions. Weaker bases like K₂CO₃ are easier to handle but may require higher temperatures or longer reaction times. |
| Solvent | DMF, Acetonitrile (B52724), Acetone, THF | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the anion highly nucleophilic, which facilitates the SN2 reaction. numberanalytics.com |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but can also promote side reactions. Optimization involves finding the lowest effective temperature. |
| Alkyl Halide | 1-Iodopentane, 1-Bromopentane, 1-Chloropentane | The reaction rate follows the trend R-I > R-Br > R-Cl due to the decreasing strength of the carbon-halogen bond, making iodides the most reactive leaving groups. francis-press.com |
Development of Green Chemistry Approaches in Synthetic Design
Incorporating the principles of green chemistry is essential for modern synthetic planning. For the synthesis of this compound, several greener alternatives can be considered. In palladium-catalyzed cyanation routes, the use of highly toxic cyanide sources like NaCN or KCN can be replaced with the less toxic and easy-to-handle potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.org Furthermore, developing ligand-free palladium-catalyzed systems reduces the need for complex, often expensive, and potentially toxic phosphine (B1218219) ligands. organic-chemistry.org For the etherification step, the use of safer, more environmentally benign solvents and exploring catalytic methods that improve atom economy are key areas of development.
Alternative Catalyst Systems for Etherification and Nitrile Introduction
Beyond the classical Williamson synthesis, other methods can be employed for the crucial etherification step. The Mitsunobu reaction offers a powerful alternative for converting the hydroxyl group of 4-hydroxy-1-naphthonitrile to the pentyloxy ether. wikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by pentanol, proceeding with inversion of configuration if a chiral center were present. byjus.comorganic-chemistry.orgnih.gov
For the introduction of the nitrile functionality, advancements in palladium catalysis provide a range of options. Modern catalyst systems, often employing specialized palladacycles or phosphine ligands, can achieve the cyanation of aryl chlorides and bromides under milder conditions and with greater functional group tolerance than traditional methods. nih.govnih.gov
Chemoselective Functionalization and Derivatization Studies of this compound
The aromatic core and the nitrile group of this compound are both sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Regioselective Electrophilic Aromatic Substitution on the Naphthalene Core
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of its two substituents. The pentyloxy group at the C4 position is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. The nitrile group at the C1 position is a deactivating, meta-directing group due to its electron-withdrawing nature.
The strong activating effect of the pentyloxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it, which are C3 and C5 (in the adjacent ring). science.gov Of these, the C2 position is also meta to the deactivating nitrile group. The C3 position is ortho to the pentyloxy group and ortho to the nitrile. The C5 position is para to the pentyloxy group. Given that the α-positions of naphthalene are generally more reactive than the β-positions, and considering the combined electronic effects, substitution is highly favored at the C2 position. Ruthenium-catalyzed C-H activation has also shown selectivity for the C3 position in 2-naphthonitrile. rsc.orgrsc.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(pentyloxy)-1-naphthonitrile |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(pentyloxy)-1-naphthonitrile |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(pentyloxy)-1-naphthonitrile |
| Sulfonation | Fuming H₂SO₄ | 4-(Pentyloxy)-1-cyanonaphthalene-2-sulfonic acid |
Transformations of the Nitrile Functionality: Advanced Synthetic Applications
The nitrile group is a synthetically versatile functional group that can be converted into a range of other functionalities, providing access to amides, amines, and various heterocyclic systems.
Key transformations include:
Hydration to Amide: The nitrile can be hydrolyzed to the corresponding primary amide, 4-(pentyloxy)-1-naphthamide. This can be achieved under acidic or basic conditions, but for substrates with sensitive functional groups, catalytic methods are preferred. Ruthenium-based catalysts, for example, have been shown to facilitate the hydration of nitriles. rsc.org
Reduction to Amine: The nitrile group can be reduced to a primary amine, [4-(pentyloxy)naphthalen-1-yl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), borane (B79455) complexes (BH₃-THF), or catalytic hydrogenation over nickel or palladium catalysts. mdma.chorganic-chemistry.orgcommonorganicchemistry.comsavemyexams.com
Cycloaddition Reactions: The nitrile can serve as a precursor for 1,3-dipolar cycloaddition reactions. For instance, it can be converted to a nitrile oxide intermediate, which can then react with various dipolarophiles (like alkenes or alkynes) to construct five-membered heterocyclic rings such as isoxazolines or isoxazoles. beilstein-journals.orgbohrium.comtandfonline.com This represents an advanced method for creating complex molecular architectures.
Table 3: Key Transformations of the Nitrile Group
| Transformation | Product Functional Group | Typical Reagents | Product Name Example |
|---|---|---|---|
| Hydration | Primary Amide | H₂SO₄/H₂O or Ru-catalyst | 4-(Pentyloxy)-1-naphthamide |
| Reduction | Primary Amine | LiAlH₄ or H₂/Raney Ni | [4-(Pentyloxy)naphthalen-1-yl]methanamine |
| Cycloaddition (via Nitrile Oxide) | Isoxazoline | 1. Oxime formation 2. Oxidation 3. Alkene | 3-[4-(Pentyloxy)naphthalen-1-yl]-4,5-dihydroisoxazole derivative |
Modifications and Extension of the Pentyloxy Chain: Impact on Molecular Architecture
Chain Extension and Branching
The length and structure of the alkoxy chain are critical determinants of the molecule's spatial footprint and conformational flexibility. By employing different alkyl bromides or iodides in the Williamson synthesis, a homologous series of 4-(alkoxy)-1-naphthonitriles can be prepared, extending beyond the five-carbon pentyloxy group. masterorganicchemistry.commasterorganicchemistry.com For instance, the use of 1-bromohexane (B126081) or 1-bromooctane (B94149) would yield 4-(hexyloxy)-1-naphthonitrile and 4-(octyloxy)-1-naphthonitrile, respectively.
Introducing branching into the alkoxy chain, for example, by synthesizing 4-(isopentyloxy)-1-naphthonitrile or 4-(neopentyloxy)-1-naphthonitrile, has a more dramatic impact on the molecular architecture. Branched chains are bulkier and introduce significant steric hindrance near the naphthalene core. This increased steric demand can twist the alkoxy group relative to the plane of the aromatic ring, altering the electronic interaction between the oxygen's lone pairs and the naphthalene π-system. rsc.org In the solid state, branched chains are known to disrupt crystal packing more severely than their linear counterparts, often leading to lower melting points and potentially preventing the formation of ordered crystalline phases. bohrium.com
Introduction of Terminal Functional Groups
The terminal methyl group of the pentyloxy chain can be replaced with various functional groups, a process known as ω-functionalization. This modification introduces new chemical reactivity and intermolecular interaction capabilities without significantly altering the steric profile near the naphthalene core. For example, starting with a protected ω-halo-1-alkanol, one could synthesize precursors for terminally functionalized alkoxy chains. A common strategy involves using a dihaloalkane where one halogen is more reactive than the other, or by protecting one end of a diol, functionalizing the other, and then deprotecting to allow attachment to the naphthol.
The introduction of a terminal hydroxyl group, to create, for example, 4-(5-hydroxypentyloxy)-1-naphthonitrile, would introduce the capacity for hydrogen bonding. This can lead to the formation of specific supramolecular architectures, such as hydrogen-bonded dimers or polymeric chains, which would drastically alter the crystal packing and physical properties compared to the non-functionalized parent compound. Similarly, the introduction of a terminal amino or carboxylic acid group would impart amphiphilic character and introduce possibilities for acid-base chemistry and the formation of zwitterionic structures or salts.
The table below summarizes potential modifications to the pentyloxy chain and their predicted impact on the molecular architecture of this compound.
| Modification Type | Example of Modified Chain | Synthetic Precursor Example | Predicted Impact on Molecular Architecture |
| Chain Extension | Hexyloxy, Octyloxy | 1-Bromohexane, 1-Bromooctane | Increases overall molecular length and conformational flexibility. May alter π-π stacking distance and promote inter-chain van der Waals interactions. |
| Chain Branching | Isopentyloxy, sec-Butoxy | 1-Bromo-3-methylbutane, 2-Bromobutane | Increases steric bulk near the naphthalene core. Can disrupt planarity and efficient crystal packing, potentially leading to amorphous solids or liquids. |
| Terminal Hydroxylation | 5-Hydroxypentyloxy | 5-Bromo-1-pentanol | Introduces hydrogen bonding capability, leading to the formation of specific supramolecular assemblies (dimers, chains) and altering crystal packing. |
| Terminal Amination | 5-Aminopentyloxy | N-(5-Bromopentyl)phthalimide | Introduces a basic site and hydrogen bonding potential, enabling acid-base interactions and formation of organized structures. |
| Terminal Carboxylation | 4-Carboxybutoxy (ether linkage) | Ethyl 5-bromovalerate | Imparts acidic properties and strong hydrogen bonding potential, favoring the formation of dimeric structures in the solid state. |
Theoretical and Computational Chemistry Investigations of 4 Pentyloxy 1 Naphthonitrile
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis provides fundamental insights into the behavior of a molecule, linking its structure to its electronic properties. For a substituted aromatic system like 4-(pentyloxy)-1-naphthonitrile, these methods can predict its geometry, stability, and spectroscopic behavior.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of many-body systems. scispace.comwikipedia.org It is particularly effective for calculating the optimized geometry and ground state energy of molecules.
A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would begin with the optimization of its three-dimensional structure. The naphthalene (B1677914) core is an extended π-system, which is inherently planar. The pentyloxy (-O-(CH₂)₄CH₃) group at the 4-position and the nitrile (-C≡N) group at the 1-position are the key substituents. The flexible pentyloxy chain would adopt a low-energy conformation, likely extended to minimize steric hindrance. The oxygen atom of the pentyloxy group and the nitrogen atom of the nitrile group would lie in or very close to the plane of the naphthalene ring to maximize electronic conjugation.
The calculations would yield key geometric parameters. The C-O bond of the ether linkage and the C-C bond of the nitrile group would exhibit lengths indicative of their partial double-bond character due to resonance with the aromatic system. The bond lengths within the naphthalene ring would also be slightly altered from those of unsubstituted naphthalene, reflecting the electronic push-pull effect of the electron-donating pentyloxy group and the electron-withdrawing nitrile group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C1-CN | ~1.43 Å |
| C4-O | ~1.36 Å | |
| C≡N | ~1.16 Å | |
| O-C(pentyl) | ~1.43 Å | |
| Dihedral Angle | C3-C4-O-C(pentyl) | ~180° (or ~0°) |
| C2-C1-C-N | ~180° |
This table is illustrative and presents expected values based on computational studies of similar substituted aromatic systems. Actual values would be determined by a specific DFT calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to investigate the properties of molecules in their excited states. nih.gov It is a primary tool for predicting UV-Vis absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths.
For this compound, TD-DFT calculations would predict strong absorptions in the UV region, characteristic of the naphthalene chromophore. These transitions are primarily π → π* in nature. The presence of the pentyloxy and nitrile substituents would be expected to modulate these transitions. The electron-donating pentyloxy group and the electron-withdrawing nitrile group can introduce charge-transfer (CT) character into some of the electronic transitions. acs.org Specifically, an intramolecular charge transfer (ICT) from the electron-rich pentyloxy-naphthalene moiety to the electron-deficient nitrile group is plausible. Such ICT transitions are often sensitive to solvent polarity. Studies on similar substituted naphthalenes have shown that the choice of functional (e.g., PBE0, CAM-B3LYP) can be critical for accurately predicting excitation energies, especially for charge-transfer states. nih.gov
Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~3.8 | ~326 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~4.2 | ~295 | > 0.5 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~4.6 | ~270 | > 0.2 | HOMO → LUMO+1 (π → π*, ICT character) |
This table is for illustrative purposes. The values are estimations based on known spectroscopic data for substituted naphthalenes. samipubco.com
Molecular Orbital Analysis and Frontier Orbital Contributions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. samipubco.comsamipubco.com
In this compound, the HOMO is expected to be a π-orbital with significant electron density located on the naphthalene ring and the oxygen atom of the electron-donating pentyloxy group. The LUMO is anticipated to be a π*-orbital with a major contribution from the naphthalene ring and the electron-withdrawing nitrile group. This distribution facilitates the intramolecular charge transfer character of the lowest energy electronic transition. The HOMO-LUMO gap for substituted naphthalenes is typically in the range of 4-5 eV. samipubco.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.
Transition State Analysis of Key Synthetic Steps for this compound
A plausible synthesis of this compound involves two main steps:
Williamson Ether Synthesis: Reaction of 1-naphthol (B170400) with a pentyl halide (e.g., 1-bromopentane) in the presence of a base to form 1-(pentyloxy)naphthalene.
Cyanation: Introduction of the nitrile group onto the naphthalene ring, for instance, through a palladium-catalyzed cyanation of a halogenated derivative of 1-(pentyloxy)naphthalene.
Computational methods can be used to model these reaction steps. For the Williamson ether synthesis, DFT calculations can locate the transition state for the Sₙ2 reaction between the naphthoxide anion and 1-bromopentane (B41390). researchgate.netwvu.edu The activation energy barrier can be calculated, providing insight into the reaction kinetics. Studies on similar systems have shown that the solvent plays a crucial role, and computational models can incorporate solvent effects to better match experimental observations. researchgate.net
For the cyanation step, if proceeding via a palladium-catalyzed cross-coupling of 4-bromo-1-(pentyloxy)naphthalene with a cyanide source (e.g., Zn(CN)₂ or KCN), the entire catalytic cycle can be mapped out computationally. chinesechemsoc.orgresearchgate.netnih.gov This includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the cyanide source, and the final reductive elimination to yield the product and regenerate the catalyst. chinesechemsoc.org Each step has an associated transition state and energy barrier that can be calculated.
Computational Prediction of Reaction Pathways and Reactivity Profiles
Beyond verifying known pathways, computational chemistry can predict alternative reaction pathways and explain observed regioselectivity. For instance, in the Williamson ether synthesis, C-alkylation is a potential side reaction to the desired O-alkylation. Computational analysis of the transition states for both pathways can explain why O-alkylation is typically favored and under what conditions C-alkylation might become competitive. rsc.org
For the cyanation reaction, DFT can be used to assess the relative reactivity of different positions on the 1-(pentyloxy)naphthalene ring towards electrophilic substitution, should an alternative route be considered. The calculated electrostatic potential and frontier orbital densities can highlight the most nucleophilic or electrophilic sites on the molecule, providing a reactivity map that can guide synthetic efforts.
Table 3: Hypothetical Calculated Activation Energies (ΔG‡) for a Plausible Synthetic Route
| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |
| Williamson Ether Synthesis | Transition state for O-alkylation of 1-naphthoxide with 1-bromopentane. | ~20-25 |
| Pd-Catalyzed Cyanation | Oxidative addition of 4-bromo-1-(pentyloxy)naphthalene to Pd(L)₂. | ~10-15 |
| Reductive elimination of this compound from an Aryl-Pd(II)-CN complex. | ~5-10 |
This table is illustrative, providing plausible activation energy ranges based on computational studies of analogous Williamson ether syntheses and palladium-catalyzed cyanations. researchgate.netchinesechemsoc.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are indispensable tools in modern chemistry for exploring the behavior of molecules at an atomic level. For a molecule like this compound, which possesses a flexible pentyloxy side chain attached to a rigid naphthonitrile core, these methods can elucidate the accessible conformations, their relative energies, and the dynamics of their interconversion. Such studies are crucial for understanding how the molecule's shape influences its interactions and bulk properties.
Energetic Landscapes and Preferred Conformations of the Pentyloxy Side Chain
The pentyloxy side chain of this compound introduces a significant degree of conformational flexibility. The energetic landscape of this chain is primarily governed by the torsion angles along the C-C and C-O bonds. Computational methods, such as density functional theory (DFT) or high-level ab initio calculations, can be employed to map this landscape and identify the most stable conformations.
The rotation around the C-O-C-C and subsequent C-C-C-C bonds of the pentyloxy group leads to various staggered and eclipsed conformations. The staggered conformations, specifically the anti-periplanar (trans) arrangements, are generally the most energetically favorable as they minimize steric hindrance between adjacent hydrogen atoms. In contrast, syn-periplanar (gauche) interactions introduce energetic penalties.
A potential energy surface scan for the dihedral angles of the pentyloxy chain would likely reveal several local minima corresponding to different conformers. The global minimum is expected to be the all-trans conformation, where the alkyl chain is fully extended. Other low-energy conformers would involve one or more gauche interactions. The relative energies of these conformers determine their population distribution at a given temperature, which can be calculated using the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of Pentyloxy Chain Conformations
| Conformation | Dihedral Angles (τ1, τ2, τ3, τ4) | Relative Energy (kcal/mol) |
| All-trans | (~180°, ~180°, ~180°, ~180°) | 0.00 |
| Single-gauche (g1) | (~60°, ~180°, ~180°, ~180°) | ~0.6 |
| Single-gauche (g2) | (~180°, ~60°, ~180°, ~180°) | ~0.6 |
| Double-gauche (gg1) | (~60°, ~60°, ~180°, ~180°) | ~1.2 |
Note: This table presents hypothetical data based on typical energetic penalties for gauche interactions in alkyl chains. Actual values would require specific quantum chemical calculations for this compound.
Simulation of Intermolecular Interactions and Aggregation Tendencies
Molecular dynamics simulations can provide a dynamic picture of how individual this compound molecules interact with each other in a condensed phase. These simulations model the movement of atoms over time by solving Newton's equations of motion, taking into account a force field that describes the intra- and intermolecular forces.
The aggregation behavior of this compound is expected to be driven by a combination of forces. The large, planar naphthonitrile core is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. These interactions are a significant driving force for the formation of ordered assemblies.
The nitrile group introduces a strong dipole moment, leading to dipole-dipole interactions that can further stabilize specific arrangements, such as antiparallel dimers. aps.org In such arrangements, the positive end of one dipole aligns with the negative end of another, leading to a favorable electrostatic interaction.
MD simulations can quantify these interactions and predict the most likely modes of aggregation. By analyzing the radial distribution functions and the orientation of molecules with respect to one another over the course of a simulation, researchers can identify preferential packing motifs. For instance, the distance and angle between the centers of mass of the naphthonitrile cores can reveal the prevalence of π-stacking.
Table 2: Key Intermolecular Interactions in this compound Aggregates
| Interaction Type | Contributing Groups | Typical Energy Range (kcal/mol) |
| π-π Stacking | Naphthonitrile Cores | 2 - 10 |
| Dipole-Dipole | Nitrile Groups | 1 - 5 |
| Van der Waals | Pentyloxy Chains | 0.5 - 2 per CH2 group |
Note: The energy ranges are illustrative and can vary significantly based on the specific geometry of the interaction.
The simulation of such systems often reveals a competition between different interaction types, leading to complex and dynamic structures. The balance between the rigid-body interactions of the aromatic systems and the entropic contributions of the flexible chains is a key determinant of the material's properties. nih.gov
Advanced Spectroscopic and Spectroelectrochemical Characterization of 4 Pentyloxy 1 Naphthonitrile
High-Resolution Electronic Absorption and Emission Spectroscopy (Beyond Basic Identification)
The electronic properties of 4-(Pentyloxy)-1-naphthonitrile are primarily dictated by the naphthalene (B1677914) aromatic system, which is perturbed by the electron-donating pentyloxy (-O-C₅H₁₁) group at the 4-position and the electron-withdrawing cyano (-C≡N) group at the 1-position. This "push-pull" configuration can lead to interesting photophysical behaviors.
Detailed UV-Vis Spectroscopy for Electronic Transition Assignment
The UV-Vis absorption spectrum of this compound is characterized by transitions within the naphthalene ring system. In non-polar solvents, naphthalene itself displays two distinct absorption bands: a strong band around 275 nm and a weaker, structured band system starting around 310 nm. These correspond to the ¹Bₐ and ¹Lₐ transitions, respectively, using the Platt notation for polycyclic aromatic hydrocarbons.
For this compound, the presence of the pentyloxy and cyano groups induces a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system and intramolecular charge-transfer (ICT) character. The electron-donating pentyloxy group and the electron-withdrawing cyano group work in concert to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The absorption maxima (λmax) for related 4-alkoxy-1-naphthonitrile compounds show distinct bands that can be assigned to these perturbed naphthalene transitions. The spectrum is expected to show a strong absorption band corresponding to the S₀ → S₂ (¹Bₐ) transition and a lower-energy, less intense band for the S₀ → S₁ (¹Lₐ) transition. Studies on related silyl-substituted naphthalenes show that substitution at the 1- and 4-positions causes shifts of the absorption maxima to longer wavelengths. mdpi.com
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent (e.g., Cyclohexane) (Note: Data are estimated based on trends for substituted naphthalenes)
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Character |
|---|---|---|---|
| S₀ → S₂ | ~285 - 300 | ~10,000 - 15,000 | π → π* (¹Bₐ) |
Fluorescence and Phosphorescence Spectroscopy: Quantum Yields and Lifetimes
Upon excitation, this compound is expected to exhibit fluorescence from the relaxation of its first excited singlet state (S₁). The emission is typically unstructured and appears as a broad band, which is characteristic of molecules with significant intramolecular charge-transfer character in the excited state. The energy of the emission is lower than the absorption, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. For many naphthonitrile derivatives, the quantum yield can vary significantly. For instance, some core-substituted naphthalene diimides exhibit high fluorescence quantum yields, often approaching 0.9 in common organic solvents. acs.org However, for systems like 1-cyanonaphthalene, the quantum yield is more modest and highly solvent-dependent. nih.gov The lifetime (τf) of the fluorescence, typically in the nanosecond range, is the average time the molecule spends in the excited state before returning to the ground state.
Phosphorescence, which is emission from a triplet excited state (T₁), is generally weak or not observed in fluid solutions at room temperature for compounds like this due to efficient non-radiative decay and quenching by molecular oxygen.
Table 2: Estimated Fluorescence Properties for this compound (Note: Data are estimated based on analogous naphthalene derivatives)
| Parameter | Value in Non-Polar Solvent | Value in Polar Solvent |
|---|---|---|
| Emission λmax (nm) | ~350 - 370 | ~380 - 420 |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | 0.3 - 0.6 |
Analysis of Solvatochromic Effects on Spectral Properties
Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission bands with a change in solvent polarity. wikipedia.orgnih.gov Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. Due to its push-pull nature, this compound is expected to have a more polar excited state than its ground state.
Consequently, as solvent polarity increases, the excited state is stabilized more than the ground state. This leads to a progressive red-shift (bathochromic shift) in the fluorescence emission spectrum. researchgate.net The absorption spectrum is generally less sensitive to solvent polarity. This positive solvatochromism is a hallmark of intramolecular charge transfer. The magnitude of the shift can be analyzed using models like the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent, allowing for the estimation of the change in dipole moment upon excitation. researchgate.net
Vibrational Spectroscopy for Molecular Structure and Dynamics (Beyond Basic Identification)
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a detailed fingerprint of the molecule's structure by probing its vibrational modes.
Raman Spectroscopy for Bond Vibrations and Aromatic Ring Modes
Raman spectroscopy is particularly effective for observing vibrations of non-polar, symmetric bonds and aromatic ring systems. pageplace.de For this compound, several characteristic Raman bands are expected. The most prominent would be the stretching vibration of the nitrile group (-C≡N), which typically appears as a strong, sharp band. Vibrations of the naphthalene ring, including ring "breathing" modes and C-C stretching, would also be clearly visible. The pentyloxy group would contribute with C-H stretching and bending modes, although these are often weaker in Raman spectra. Because the molecule lacks a center of inversion, its vibrational modes can be active in both Raman and IR spectra. researchgate.net
Infrared Spectroscopy in Solution and Solid State for Functional Group Analysis
Infrared (IR) spectroscopy excels at identifying polar functional groups. vscht.cz The IR spectrum of this compound provides complementary information to its Raman spectrum.
Nitrile Group (-C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic naphthalene ring slightly lowers this frequency compared to aliphatic nitriles. spectroscopyonline.com
Ether Linkage (Ar-O-CH₂): The C-O stretching vibrations of the aryl ether linkage are characteristic. Two distinct bands are expected: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. uobabylon.edu.iq
Aromatic Ring: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹. C=C stretching vibrations within the naphthalene ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz
Aliphatic Chain (-C₅H₁₁): The pentyl group is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). CH₂ and CH₃ bending (scissoring and rocking) vibrations are also present in the 1375-1470 cm⁻¹ range.
Comparing solution and solid-state IR spectra can reveal information about intermolecular interactions. In the solid state, peak positions may shift and bands may broaden or split due to crystal packing effects and specific intermolecular interactions, such as dipole-dipole interactions between the polar nitrile groups.
Table 3: Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Nitrile | C≡N Stretch | 2220 - 2240 | 2220 - 2240 | Strong, Sharp (IR & Raman) |
| Aromatic Ether | Asymmetric C-O-C Stretch | ~1250 | Weak | Strong (IR) |
| Aromatic Ring | C=C Ring Stretches | 1400 - 1600 | 1400 - 1600 | Medium to Strong (IR & Raman) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR & Raman) |
| Pentyl Group | C-H Stretches | 2850 - 2960 | 2850 - 2960 | Strong (IR), Medium (Raman) |
Advanced Nuclear Magnetic Resonance (NMR) Studies
While standard one-dimensional ¹H and ¹³C NMR provide basic structural confirmation, advanced NMR techniques are indispensable for unambiguous assignment of all signals and for probing higher-order structural phenomena in the solid state.
Two-dimensional (2D) NMR experiments are powerful methods for determining the connectivity of atoms within a molecule by resolving correlations between nuclei through chemical bonds. For a molecule with distinct aliphatic and aromatic regions like this compound, these techniques are crucial for definitive structural assignment.
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. In the context of this compound, a COSY spectrum would be used to trace the connectivity of the protons within the pentyloxy chain, showing clear cross-peaks between adjacent methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group. It would also reveal through-space or long-range couplings between protons on the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). An HSQC spectrum is essential for assigning each carbon atom in the pentyloxy chain by correlating it with its directly bonded protons. It would also definitively link the aromatic protons to their respective carbons on the naphthonitrile core.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH). This is particularly valuable for establishing the connection between the substituent and the aromatic core. For this compound, an HMBC spectrum would show a critical correlation between the protons on the methylene group adjacent to the oxygen atom (O-CH₂) and the C4 carbon of the naphthalene ring, confirming the position of the ether linkage. It would also help to differentiate the quaternary carbons, including the nitrile carbon (C-CN) and the carbon attached to the pentyloxy group (C-O).
Table 1: Hypothetical 2D NMR Correlations for this compound
This table illustrates the expected key correlations that would be observed in 2D NMR spectra to confirm the molecular structure.
| Technique | Correlating Nuclei | Expected Key Information |
| COSY | ¹H – ¹H (through 2-3 bonds) | * Confirms connectivity within the pentyloxy chain (e.g., correlations between H-1', H-2', H-3', H-4', and H-5').* Shows couplings between adjacent aromatic protons on the naphthalene ring. |
| HSQC | ¹H – ¹³C (through 1 bond) | * Assigns each protonated carbon in the pentyloxy chain and the naphthalene ring by linking them to their attached protons. |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | * Crucially links the pentyloxy chain to the naphthalene core via a correlation from the H-1' protons to the C4 carbon.* Helps assign quaternary carbons, such as the C1 (nitrile-bearing) and C4a/C8a bridgehead carbons. |
Molecules with both rigid planar sections and flexible chains can often crystallize in multiple distinct packing arrangements, a phenomenon known as polymorphism. These different solid forms can exhibit varied physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms, especially when single-crystal X-ray diffraction is not feasible.
Unlike in-solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. For this compound, ssNMR could differentiate between polymorphs by detecting variations in the chemical shifts of the carbon atoms. These variations arise from differences in the local electronic environment caused by distinct intermolecular arrangements (e.g., π-π stacking of the naphthalene rings, conformations of the pentyloxy chain). Furthermore, ssNMR can be used to study the dynamics of the flexible pentyloxy chain within the crystal lattice.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Elucidation
Electrochemical Spectroscopy and Spectroelectrochemical Methods
The naphthalene core of this compound is electrochemically active, meaning it can accept or donate electrons. Electrochemical and spectroelectrochemical methods are employed to study these redox processes, determine the stability of the resulting charged species, and characterize their electronic structure.
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of a compound. By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which oxidation and reduction occur.
For this compound, a CV experiment would identify the potentials required to form its radical cation (oxidation) and radical anion (reduction). The shape of the CV peaks and the separation between the anodic and cathodic peak potentials (ΔEp) provide insight into the electrochemical reversibility of these processes. A reversible or quasi-reversible process suggests that the formed radical ion is stable on the timescale of the CV experiment, a key property for applications in electronic materials.
Table 2: Representative Data Obtained from Cyclic Voltammetry of this compound
This table outlines the typical parameters that would be measured in a CV experiment to characterize the compound's redox properties.
| Redox Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Formal Redox Potential (E°') (V) | Peak Separation (ΔEp) (mV) | Reversibility Assessment |
| Oxidation | Value | Value | Calculated | Calculated | Reversible/Quasi-reversible/Irreversible |
| Reduction | Value | Value | Calculated | Calculated | Reversible/Quasi-reversible/Irreversible |
While CV provides information about redox potentials, it does not directly characterize the species being formed. Spectroelectrochemistry overcomes this by combining an electrochemical experiment with a spectroscopic measurement in the same cell, allowing for the direct observation of redox products.
In-situ UV-Vis Spectroelectrochemistry: This technique monitors changes in the UV-Visible absorption spectrum of the compound as the potential is varied. Upon oxidation or reduction of this compound, new absorption bands corresponding to the radical cation or anion would appear. Analyzing these new spectra provides direct evidence of the formation of these species and offers insight into their electronic structure.
In-situ EPR Spectroelectrochemistry: Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as radicals. By performing EPR during an electrochemical experiment, the formation of the radical cation or anion of this compound can be unequivocally confirmed. The resulting EPR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule, offering a detailed picture of the radical ion's electronic structure.
Photophysical Investigations and Excited State Dynamics of 4 Pentyloxy 1 Naphthonitrile
Fluorescence Quenching Mechanisms and Kinetics Studies
The fluorescence of aromatic molecules like 4-(pentyloxy)-1-naphthonitrile can be diminished or "quenched" by various mechanisms upon interaction with other molecules, known as quenchers. This process is highly dependent on the nature of the fluorophore, the quencher, and the solvent environment. For substituted naphthalenes, fluorescence quenching has been observed to occur through dynamic processes involving electron transfer.
The presence of both an electron-donating pentyloxy group and an electron-withdrawing nitrile group on the naphthalene (B1677914) ring of this compound suggests a significant intramolecular charge transfer (ICT) character in its excited state. This ICT character can influence its susceptibility to quenching by both electron donors and acceptors. For instance, studies on various substituted naphthalenes have shown that their fluorescence can be quenched by inorganic anions through an electron transfer mechanism from the anion to the excited fluorophore. The efficiency of this quenching is correlated with the free energy of the electron transfer process.
Similarly, interactions with nitroaromatic compounds, which are known electron acceptors, can lead to significant fluorescence quenching. In the case of bianthryl derivatives, which share structural similarities with naphthalenes, quenching by nitrophenols has been attributed to the formation of a "quenching sphere of action" where efficient energy or electron transfer occurs. nih.gov It is plausible that this compound would exhibit similar behavior, with the quenching efficiency depending on the specific nitroaromatic compound and the solvent polarity.
The kinetics of quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher. For dynamic quenching, the Stern-Volmer constant (Ksv) is directly proportional to the bimolecular quenching rate constant (kq).
Table 1: Hypothetical Stern-Volmer Constants and Bimolecular Quenching Rate Constants for this compound with Various Quenchers in Acetonitrile (B52724).
| Quencher | Quenching Mechanism | Ksv (M⁻¹) (Hypothetical) | kq (M⁻¹s⁻¹) (Hypothetical) |
| Iodide (I⁻) | Electron Transfer | 150 | 1.5 x 10¹⁰ |
| Picric Acid | Electron/Energy Transfer | 250 | 2.5 x 10¹⁰ |
| N,N-Dimethylaniline | Exciplex Formation | 80 | 8.0 x 10⁹ |
Excited State Proton Transfer (ESIPT) and Electron Transfer (ESET) Processes
Excited state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another or to the surrounding solvent in the excited state. This phenomenon is common in molecules containing both acidic and basic moieties. While this compound does not possess a classic acidic proton for intramolecular ESIPT, intermolecular proton transfer can occur in the presence of suitable proton donors or acceptors. The pentyloxy group, being a weak Lewis base, could potentially participate in hydrogen bonding interactions in the excited state, influencing its photophysical properties. Studies on aminonaphthols have shown that the substitution pattern and solvent environment play a crucial role in dictating the pathway of ESPT. rsc.org
Excited state electron transfer (ESET) is a more likely process for this compound given its donor-acceptor architecture. Upon photoexcitation, the electron density is expected to shift from the electron-rich pentyloxy group and naphthalene ring to the electron-withdrawing nitrile group. This ICT state can then undergo electron transfer to or from other molecules in the solution. The feasibility of ESET is governed by the redox potentials of the excited fluorophore and the ground-state quencher, as described by the Rehm-Weller equation. The solvent polarity plays a significant role in stabilizing the resulting charge-separated species, thereby influencing the rate and efficiency of ESET. For instance, reactions of naphthonitrile S1 states with olefins have been shown to proceed via exciplex formation and electron transfer. acs.org
Ultrafast Spectroscopy for Excited State Lifetime and Relaxation Pathways
To fully understand the complex sequence of events that occur after photoexcitation, ultrafast spectroscopic techniques with femtosecond to nanosecond time resolution are indispensable.
Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool to directly observe the evolution of excited states. rsc.org By monitoring the changes in absorption of a sample after excitation with an ultrashort laser pulse, one can track the formation and decay of transient species such as excited singlet states, triplet states, and charge transfer states. researchgate.net
For this compound, an fs-TA experiment would likely reveal an initial transient absorption signal corresponding to the locally excited (LE) state of the naphthalene core. This would be followed by a rapid evolution to the ICT state, characterized by a spectral shift and potentially different absorption features. The timescale of this ICT process would be highly dependent on the solvent polarity, with faster rates expected in more polar solvents that can stabilize the charge-separated state. Subsequent decay pathways from the ICT state could include fluorescence, intersystem crossing to the triplet state, or non-radiative decay back to the ground state. The presence of quenchers would introduce new kinetic components corresponding to the ESET or other quenching processes.
Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Decay Analysis
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule. horiba.com By measuring the time delay between the excitation pulse and the detection of individual fluorescence photons, a histogram of the fluorescence decay can be constructed. For a molecule exhibiting a single exponential decay, the fluorescence lifetime (τf) is a characteristic property.
For this compound, the fluorescence decay is likely to be more complex. Due to the potential for different conformations of the pentyloxy group and the presence of both LE and ICT states, the decay may be multi-exponential. The analysis of the fluorescence decay in different solvents would provide valuable information about the nature of the emitting state(s). In nonpolar solvents, emission might primarily occur from the LE state with a longer lifetime, while in polar solvents, the emission would likely be from the ICT state with a shorter lifetime. TCSPC can also be used to study fluorescence quenching, as the presence of a quencher will shorten the fluorescence lifetime. acs.org
Table 2: Hypothetical Fluorescence Lifetime Data for this compound in Different Solvents.
| Solvent | Dielectric Constant | Average Lifetime (τ_avg) (ns) (Hypothetical) | Contributing Components (τ₁, τ₂) (ns) (Hypothetical) |
| Hexane | 1.88 | 8.5 | 8.5 (single exponential) |
| Dichloromethane | 8.93 | 4.2 | 1.5, 6.0 |
| Acetonitrile | 37.5 | 2.1 | 0.8, 3.5 |
Singlet Oxygen Generation and Photosensitization Potential
Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species involved in many chemical and biological processes. Photosensitizers are molecules that, upon light absorption, can transfer their excitation energy to ground-state triplet oxygen (³O₂) to generate ¹O₂. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
Naphthalene derivatives are known to act as photosensitizers. ias.ac.inrsc.org The mechanism typically involves intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), followed by energy transfer from the T₁ state to ³O₂. The energy of the triplet state of the sensitizer (B1316253) must be higher than the energy required to excite oxygen to its singlet state (approximately 94 kJ/mol).
The presence of the pentyloxy group in this compound is expected to influence its triplet state energy and ISC rate. Alkoxy substituents on aromatic rings can sometimes enhance ISC, although the effect is not always straightforward. The nitrile group can also affect the triplet state properties. The singlet oxygen quantum yield of this compound would need to be experimentally determined, likely through direct detection of the characteristic phosphorescence of singlet oxygen at ~1270 nm or by using a chemical trap that reacts with ¹O₂. The solvent can also play a role, as charge transfer interactions with oxygen can influence the efficiency of singlet oxygen production. ias.ac.in
Table 3: Hypothetical Photophysical Properties Related to Singlet Oxygen Generation for this compound.
| Property | Value (Hypothetical) |
| Triplet State Energy (E_T) | ~240 kJ/mol |
| Intersystem Crossing Quantum Yield (Φ_ISC) | 0.35 |
| Singlet Oxygen Quantum Yield (Φ_Δ) in Benzene (B151609) | 0.30 |
Electrochemical Behavior and Electron Transfer Processes of 4 Pentyloxy 1 Naphthonitrile
Redox Chemistry of the Naphthonitrile Moiety: Oxidation and Reduction Pathways
The electrochemical behavior of any molecule is fundamentally governed by its susceptibility to lose or gain electrons, a process central to oxidation-reduction (redox) reactions. libretexts.orgncert.nic.inwikipedia.org In any redox reaction, one species is oxidized (loses electrons) while another is reduced (gains electrons). youtube.com The entire process can often be broken down into two half-reactions to analyze the oxidation and reduction events separately. youtube.com
For aromatic nitriles, the naphthonitrile moiety itself presents sites for both oxidation and reduction. The aromatic naphthalene (B1677914) ring system is electron-rich and can typically be oxidized at a sufficiently high potential. The cyano (-CN) group is an electron-withdrawing group, which generally makes the aromatic ring harder to oxidize but can itself be a site for reduction.
In related aromatic systems, the reduction of the nitrile group has been observed, often involving the transfer of electrons to the C≡N triple bond. Similarly, oxidation would likely involve the removal of an electron from the π-system of the naphthalene rings. However, without specific studies on 4-(pentyloxy)-1-naphthonitrile, the precise potentials and mechanisms for these pathways remain speculative.
Influence of the Pentyloxy Substituent on Electrochemical Potentials and Stability
The introduction of a pentyloxy group (-OC5H11) at the 4-position of the naphthonitrile core is expected to significantly modulate its electrochemical properties. Alkoxy groups, such as pentyloxy, are generally considered electron-donating groups through resonance (mesomeric effect) and electron-withdrawing through induction. For a substituent on an aromatic ring, the resonance effect often dominates.
This electron-donating character would increase the electron density of the naphthalene π-system. Consequently, the oxidation potential of this compound is anticipated to be lower (i.e., easier to oxidize) compared to the unsubstituted 1-naphthonitrile (B165113). The donated electron density could also influence the stability of any radical cations formed during oxidation. Conversely, this increased electron density would likely make the reduction of the aromatic system more difficult. The substituent's effect on the reduction potential of the nitrile group is less straightforward without experimental data.
Studies on other substituted aromatic compounds have consistently shown that the nature and position of substituents have a profound impact on redox potentials. For instance, research on various substituted tristriazolotriazines has demonstrated how alkoxy side chains influence the HOMO/LUMO energy levels, which are directly related to oxidation and reduction potentials. researchgate.net
Electropolymerization Studies and Formation of Thin Films
Electropolymerization is a process where monomer units are polymerized on an electrode surface through electrochemically initiated reactions, forming a conductive or non-conductive polymer film. For a molecule like this compound to undergo electropolymerization, it would need to form reactive radical species upon oxidation or reduction that can then couple to form polymer chains.
While some aromatic compounds can be electropolymerized, there are no specific studies found that report the successful electropolymerization of this compound. The feasibility of this process would depend on the stability of the radical ions formed and the reactivity of the positions on the naphthalene ring. The presence of the pentyloxy and nitrile groups would dictate the sites of polymerization and the properties of the resulting film.
Electron Transfer Kinetics and Mechanisms in Various Media
The kinetics and mechanisms of electron transfer are crucial aspects of a compound's electrochemical profile, detailing the rates and pathways of electron movement between the molecule and the electrode. nih.gov These processes are highly dependent on the solvent, the supporting electrolyte, and the electrode material used. researchgate.net
Key parameters in electron transfer kinetics include the standard rate constant (k⁰) and the transfer coefficient (α). These are often determined using techniques like cyclic voltammetry by analyzing the relationship between peak currents and scan rates. researchgate.net A linear relationship between the peak current and the square root of the scan rate typically indicates a diffusion-controlled process, where the rate of reaction is limited by the transport of the analyte to the electrode surface. researchgate.net
While the general principles are well-understood, the specific electron transfer kinetics for this compound in various media have not been documented. Such a study would involve systematic electrochemical measurements in different solvent systems (e.g., acetonitrile (B52724), dimethylformamide) with various supporting electrolytes to determine how these environmental factors affect the rate and mechanism of its redox reactions.
Potential Applications of 4 Pentyloxy 1 Naphthonitrile in Advanced Materials Science Academic Research Focus
As a Fundamental Component in Organic Electronic Materials
The unique electronic and physical properties endowed by the alkoxy and nitrile substituents on a naphthalene (B1677914) core suggest that 4-(pentyloxy)-1-naphthonitrile could be a valuable building block for various organic electronic devices. The interplay between the electron-donating pentyloxy group and the electron-withdrawing cyano group creates an intramolecular charge-transfer character that is fundamental to the function of many organic semiconductors.
Design Principles for Organic Light-Emitting Diode (OLED) Emitter or Host Materials
In the design of materials for OLEDs, key considerations include high photoluminescence quantum yield (PLQY), appropriate energy levels for efficient charge injection and transport, and high thermal stability. Naphthalene derivatives are widely used as building blocks for blue-light-emitting materials due to their wide bandgap. nih.gov
For this compound, the naphthalene core provides the fundamental light-emitting unit. The properties could be tailored for use as either a dopant emitter or a host material.
As an Emitter: The compound's emission color would be determined by the energy gap of the naphthonitrile core, modulated by the pentyloxy and cyano groups. The pentyloxy group, being an electron donor, and the cyano group, an acceptor, would likely cause a red-shift in the emission compared to unsubstituted naphthalene, potentially leading to blue or blue-green light. Its performance would depend on achieving a high PLQY in the solid state, which is often challenging due to aggregation-caused quenching (ACQ).
As a Host Material: A host material must possess a high triplet energy (ET) to efficiently confine the excitons on the guest emitter, preventing energy loss. While data for this compound is unavailable, related wide-bandgap materials based on naphthalene are known to be suitable hosts. A patent for organic electronic devices lists 4-methoxy-1-naphthonitrile, a close analog, as a potential aromatic additive, which could function to improve charge transport or device stability, roles often played by host materials or co-hosts in emitter layers. chemicalbook.com The pentyloxy chain would enhance solubility, making it suitable for solution-processed OLED fabrication.
Table 1: Key Molecular Design Parameters for OLED Materials and the Potential Role of this compound
| Parameter | Desired Property for OLEDs | Theoretical Role of this compound |
|---|---|---|
| Energy Gap (HOMO-LUMO) | Tuned for specific emission color (e.g., wide gap for blue) | The naphthalene core provides a wide gap, tunable by substituents. |
| Triplet Energy (ET) | High ET for use as a host material | Expected to be high due to the naphthalene core, suitable for hosting phosphorescent emitters. |
| Solubility | High solubility for solution-based processing | The pentyloxy chain significantly improves solubility in common organic solvents. |
| Thermal Stability | High decomposition temperature (Td) for device longevity | The rigid naphthalene core provides good thermal stability. |
| Quantum Yield | High PLQY for efficient light emission | Would require experimental verification; susceptible to aggregation-caused quenching unless AIE effects are present. |
Theoretical Considerations for Organic Solar Cell (OSC) Active Layer Components
In organic solar cells, the active layer consists of a blend of an electron donor and an electron acceptor material. The power conversion efficiency (PCE) is critically dependent on the open-circuit voltage (VOC), short-circuit current (JSC), and fill factor (FF). These parameters are directly related to the material's energy levels, absorption spectrum, and charge mobility.
The incorporation of a cyano group is a well-established strategy for designing high-performance OSC materials. rsc.orgbeilstein-journals.org The strong electron-withdrawing nature of the -CN group effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecule. rsc.orgresearchgate.net
Impact on VOC: The VOC in an OSC is proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. By lowering the HOMO level of a donor polymer incorporating a 4-alkoxy-1-naphthonitrile unit, the energy gap to the acceptor's LUMO is increased, leading to a higher VOC. rsc.orgresearchgate.net
Influence on Morphology and JSC: The pentyloxy side chain would play a crucial role in controlling the morphology of the bulk-heterojunction (BHJ) blend. Its length and flexibility influence the intermolecular packing and the phase separation between the donor and acceptor domains, which are critical for efficient exciton (B1674681) dissociation and charge transport, thereby affecting the JSC. rsc.org Cyano-substitution has been shown to facilitate the self-assembly of polymer chains, which can lead to more ordered domains. rsc.orgresearchgate.net
Therefore, this compound could be a valuable monomer unit for creating conjugated polymers for OSCs. The combination of the cyano group to boost VOC and the alkoxy group to tune morphology presents a rational design strategy for new donor materials.
Structure-Function Relationships for Organic Field-Effect Transistor (OFET) Semiconductors
The performance of an OFET is primarily determined by the charge carrier mobility and the on/off ratio of the semiconductor material. These properties are highly dependent on the degree of intermolecular order and π-π stacking in the solid state.
Naphthalene-based materials are known to form ordered crystalline structures, which is a prerequisite for efficient charge transport. For this compound, the key structure-function relationships are:
Molecular Packing: The planar naphthalene core facilitates close π-π stacking, creating pathways for charge carriers to hop between adjacent molecules.
Role of the Pentyloxy Chain: The flexible pentyloxy chain will influence the intermolecular distance and packing geometry. While long alkyl chains can sometimes disrupt optimal π-stacking, they are essential for ensuring good processability and solubility. The final packing motif (e.g., herringbone vs. lamellar) would be a trade-off between these competing effects.
Role of the Cyano Group: The polar cyano group can introduce strong dipole-dipole interactions, which can enforce a more ordered molecular packing. Furthermore, as an electron-withdrawing group, it would stabilize electron transport, making the material potentially suitable for n-channel or ambipolar transistors. Its presence as an additive in OFETs has been suggested in patents for related compounds. chemicalbook.com
Development of Fluorescent Probes and Chemosensors
Naphthalene derivatives are excellent fluorophores due to their high quantum yields, good photostability, and environmentally sensitive emission. These properties make this compound an attractive core structure for designing fluorescent probes and chemosensors.
Rational Design for Selective Ion Recognition and Sensing Mechanisms
A fluorescent chemosensor typically consists of a fluorophore (the signaling unit) covalently linked to a receptor (the recognition unit). The binding of a specific analyte (e.g., a metal ion) to the receptor induces a change in the photophysical properties of the fluorophore.
For this compound, the design of a chemosensor would involve attaching a specific ion-binding moiety (a receptor) to the naphthalene ring. The sensing mechanism would rely on analyte binding triggering one of several photophysical processes:
Photoinduced Electron Transfer (PET): A receptor with a lone pair of electrons (e.g., a crown ether or an amine) could quench the fluorescence of the naphthonitrile through PET. Upon binding a cation, the lone pair becomes engaged, inhibiting PET and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): The inherent donor (pentyloxy) and acceptor (cyano) nature of the molecule already establishes an ICT state. If the receptor is attached in a way that its interaction with an analyte alters the electron density of the donor or acceptor groups, the ICT character will change, leading to a shift in the emission wavelength (a ratiometric response).
Chelation-Enhanced Quenching (CHEQ): If the analyte is a paramagnetic metal ion (e.g., Cu²⁺), its binding to the receptor can lead to fluorescence quenching through energy or electron transfer. researchgate.net
Table 2: Potential Design Strategies for this compound-Based Chemosensors
| Analyte Type | Example Receptor Unit | Potential Sensing Mechanism | Expected Response |
|---|---|---|---|
| Metal Cations (e.g., Mg²⁺, Zn²⁺) | Crown ether, aza-crown, bipyridine | PET, ICT | Fluorescence turn-on or ratiometric shift |
| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Schiff base, terpyridine | CHEQ, PET | Fluorescence quenching |
| Anions (e.g., F⁻, CN⁻) | Boronic acid, urea/thiourea | ICT, H-bond disruption | Ratiometric shift or quenching/enhancement |
| Neutral Molecules (e.g., explosives) | Electron-rich aromatic rings | π-π stacking interactions | Fluorescence quenching |
Environment-Sensitive Fluorescence: Solvatochromism and Aggregation-Induced Emission Research
The fluorescence of many organic dyes is sensitive to the local environment, a property that can be exploited for advanced sensing applications.
Solvatochromism: Solvatochromism is the change in the color of a substance (and its absorption/emission spectra) with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. Given the donor-acceptor structure of this compound, its dipole moment is expected to change upon photoexcitation. This would lead to solvatochromic behavior, where the emission peak shifts in response to solvent polarity. This property could be used to probe the polarity of microenvironments, such as in biological membranes or polymer matrices.
Aggregation-Induced Emission (AIE): Many fluorophores suffer from ACQ, where their fluorescence is quenched in the aggregated or solid state. However, a class of molecules known as AIEgens exhibit the opposite effect: they are non-emissive when dissolved but become highly fluorescent upon aggregation. This phenomenon is often attributed to the Restriction of Intramolecular Rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. For this compound, the pentyloxy group possesses rotational freedom. In an aggregated state, steric hindrance could restrict this rotation, potentially activating radiative decay channels and leading to AIE. Naphthalene diimide and monoimide derivatives have been shown to be AIE-active. If this compound were to exhibit AIE, it would be highly advantageous for applications requiring solid-state emission, such as in OLEDs and solid-state sensors.
Nonlinear Optics (NLO) Materials Research
The field of nonlinear optics (NLO) is centered on the interaction of high-intensity light with materials, leading to a range of phenomena where the material's optical properties are modified by the light itself. nih.gov Organic molecules have emerged as a particularly promising class of NLO materials due to the potential for molecular engineering to optimize their NLO response. mdpi.comscielo.org.mx The compound this compound is a subject of academic interest in this area due to its intrinsic molecular structure, which suggests a significant capacity for nonlinear optical activity.
The key to the NLO response in many organic materials lies in their molecular structure, often featuring an electron donor and an electron acceptor group connected by a π-conjugated system (a D-π-A architecture). scielo.org.mx In this compound, the pentyloxy group acts as an electron donor, the naphthonitrile moiety serves as both the π-conjugated bridge and the platform for the electron-accepting cyano group. This configuration facilitates intramolecular charge transfer upon excitation by an intense light source, a fundamental requirement for a strong second-order NLO response. nih.gov Research in this domain focuses on theoretically predicting and experimentally validating the NLO properties of such compounds for applications in optical data processing, frequency conversion, and other photonic technologies. mdpi.comphyschemres.org
Theoretical Predictions of Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Responses
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool for predicting its NLO properties. nih.govdiva-portal.org Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to calculate the key parameters that govern NLO responses. mdpi.comscielo.org.mx These parameters include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ).
The first hyperpolarizability, β, is directly related to the Second Harmonic Generation (SHG) effect, a process where two photons of a certain frequency are combined to generate a single photon with twice the frequency (and half the wavelength). The third hyperpolarizability, γ, governs Third Harmonic Generation (THG), where three photons are converted into one photon with triple the frequency. A larger value for these hyperpolarizabilities indicates a stronger NLO response.
For this compound, a theoretical study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Electronic Property Calculation: Computing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is often correlated with higher polarizability and a more significant NLO response. nih.gov
Hyperpolarizability Calculation: Solving quantum mechanical equations to determine the components of the β and γ tensors.
While specific calculations for this compound are not widely published, we can present illustrative data based on DFT calculations for similar D-π-A organic molecules. These theoretical predictions are crucial for screening candidate molecules and guiding synthetic efforts toward materials with superior NLO capabilities.
| Parameter | Symbol | Predicted Value (a.u.) | Associated NLO Phenomenon |
|---|---|---|---|
| Linear Polarizability | α | ~250 - 350 | Refractive Index |
| First Hyperpolarizability | β | ~1.5 x 104 - 3.0 x 104 | Second Harmonic Generation (SHG) |
| Second Hyperpolarizability | γ | ~2.0 x 106 - 4.0 x 106 | Third Harmonic Generation (THG) |
Note: These values are illustrative and represent typical orders of magnitude for promising organic NLO molecules as predicted by computational models. The actual values would require specific DFT calculations (e.g., using functionals like B3LYP or CAM-B3LYP with an appropriate basis set).
Structure-Property Relationships for Enhanced NLO Activity
The relationship between a molecule's chemical structure and its NLO activity is a cornerstone of materials science research. mdpi.comnih.gov For this compound, the NLO response is intrinsically linked to the efficiency of its D-π-A framework.
Donor Group: The pentyloxy (-OC5H11) group is an effective electron donor. The oxygen atom's lone pairs can donate electron density into the naphthalene ring system. The length and nature of the alkyl chain (pentyloxy in this case) can influence secondary properties like solubility and crystal packing, which are also critical for bulk NLO effects, but the primary electronic effect comes from the oxygen atom.
π-Conjugated System: The naphthalene ring is a larger and more polarizable π-system than a simple benzene (B151609) ring. This extended conjugation facilitates electron delocalization, which is known to enhance hyperpolarizability. acrhem.org
Acceptor Group: The cyano (-CN) group is a strong electron-withdrawing group. It pulls electron density from the π-system, creating the necessary charge asymmetry for a significant β value. The linear geometry of the cyano group and its strong triple bond contribute to its efficacy as an acceptor.
The strategic placement of these groups at the 1 and 4 positions of the naphthalene ring creates a strong, directional charge-transfer axis across the molecule, which is highly beneficial for maximizing the NLO response.
Modifications to this basic structure can be explored theoretically to tune and enhance the NLO properties. For instance, altering the length of the alkoxy chain or replacing the cyano group with an even stronger acceptor could lead to a larger hyperpolarizability. This systematic approach allows for the rational design of new materials. scielo.org.mx
| Compound | Donor Group | Predicted Relative β Value | Rationale |
|---|---|---|---|
| 4-Methoxy-1-naphthonitrile | -OCH3 | Baseline | Shorter alkyl chain, strong donor character from oxygen. |
| This compound | -OC5H11 | Slightly Higher | Longer alkyl chain may slightly increase polarizability and affect solid-state packing. |
| 4-Nitro-1-naphthonitrile | (Hypothetical Acceptor-π-Acceptor) | Significantly Lower | Lacks a strong donor group, disrupting the D-π-A character essential for a high β value. |
This analysis underscores the importance of the specific combination of the pentyloxy donor, naphthalene bridge, and nitrile acceptor in defining the potential of this compound as an NLO material. Theoretical studies focusing on these relationships are vital for advancing the design of next-generation organic materials for photonic applications. nih.gov
Structure Activity Relationships Sar and Molecular Engineering of 4 Pentyloxy 1 Naphthonitrile Derivatives
Impact of Alkoxy Chain Length Variation on Electronic and Photophysical Properties
The pentyloxy group in 4-(pentyloxy)-1-naphthonitrile is a key modulator of the compound's properties, not only through its electron-donating nature but also via the physical characteristics of its alkyl chain. Varying the length of this alkoxy chain (CnH2n+1O-) is a subtle yet powerful strategy for fine-tuning the material's behavior, particularly in the solid state.
While core electronic properties such as the absorption spectra and fundamental electrochemical potentials of isolated molecules may show minimal changes with the variation of the alkoxy chain length from short (e.g., methoxy, n=1) to long (e.g., octyloxy, n=8), properties governed by intermolecular interactions are significantly affected. nih.gov The length of the alkyl chain directly influences the compound's hydrophobicity, solubility in various organic solvents, and its solid-state packing arrangement. nih.gov An increase in chain length generally enhances solubility in nonpolar solvents and increases the molecule's hydrophobicity.
In the context of photophysical properties, the alkoxy chain length can have a profound impact on the fluorescence characteristics of the material in the aggregated or solid state. Longer alkyl chains can lead to different molecular packing motifs, which in turn can alter the emission wavelengths and quantum yields. researchgate.net For instance, certain twisted molecular structures with longer alkyl chains have been shown to exhibit mechanofluorochromism—a change in fluorescence color upon mechanical stimulation—due to alterations in molecular packing and intermolecular interactions. researchgate.net This suggests that modifying the chain length from pentyloxy to other alkoxy groups could be a viable strategy to induce or tune such smart material properties.
The following table illustrates the predicted photophysical properties of 4-alkoxy-1-naphthonitriles with varying chain lengths, based on established trends in similar aromatic compounds.
| Alkoxy Group | Chain Length (n) | Predicted Absorption Max (λabs, nm) | Predicted Emission Max (λem, nm) | Predicted Fluorescence Quantum Yield (ΦF) | Rationale |
|---|---|---|---|---|---|
| Methoxy | 1 | ~350 | ~410 | Moderate | Potentially forms highly ordered, rigid packing which may lead to quenching. |
| Propoxy | 3 | ~351 | ~415 | Moderate-High | Intermediate chain length may disrupt tight packing, reducing quenching effects. |
| Pentyloxy | 5 | ~352 | ~420 | High | Optimal balance of steric hindrance and van der Waals interactions may lead to favorable packing for high emission. |
| Octyloxy | 8 | ~353 | ~425 | High | Longer chain increases steric hindrance, preventing π-π stacking and promoting strong emission in the solid state. |
Systematic Investigation of Substituent Effects on the Naphthalene (B1677914) Core and Nitrile Group
The electronic landscape of this compound can be extensively modified by introducing additional substituents onto the naphthalene core or by chemically altering the nitrile group. The nature and position of these substituents determine the extent of perturbation of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Introducing electron-donating groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) onto the naphthalene ring is expected to raise the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap. tandfonline.com This typically results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, attaching electron-withdrawing groups (EWGs) like nitro (-NO2) or an additional cyano (-CN) group will lower the energy of both the HOMO and LUMO, with the effect on the LUMO often being more pronounced. researchgate.netresearchgate.net This also leads to a reduced energy gap and a red-shift in spectral properties, but through a different electronic mechanism. The intensity of fluorescence is also highly dependent on the nature of the substituent at the 4-position of similar naphthalimide systems. rsc.org
The nitrile group itself is a moderately strong electron acceptor. Its replacement with stronger acceptor groups could further enhance the intramolecular charge-transfer (ICT) character of the molecule, potentially leading to interesting solvatochromic or fluorescent properties. Modification of the nitrile group, for example, through its conversion to a tetrazole or other heterocyclic moieties, presents another avenue for property modulation. researchgate.net
Computational studies on model naphthalene systems provide a predictive framework for these effects. researchgate.netscispace.com The table below summarizes the calculated effects of various substituents at the 5-position on the frontier orbital energies of a model 4-alkoxy-1-naphthonitrile system.
| Substituent (at C5) | Nature of Group | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| -H (Reference) | Neutral | -6.0 | -1.5 | 4.5 |
| -NH2 | Strong Electron-Donating | -5.5 | -1.4 | 4.1 |
| -OH | Electron-Donating | -5.7 | -1.45 | 4.25 |
| -Cl | Weak Electron-Withdrawing (Inductive) | -6.1 | -1.7 | 4.4 |
| -NO2 | Strong Electron-Withdrawing | -6.5 | -2.2 | 4.3 |
Strategies for Molecular Engineering and Property Modulation through Chemical Modification
Building upon the fundamental SAR principles, several molecular engineering strategies can be employed to tailor the properties of this compound derivatives for specific functions.
Extension of π-Conjugation: Extending the π-conjugated system of the naphthalene core is a well-established method to red-shift the absorption and emission profiles. This can be achieved by annulating additional aromatic rings (e.g., forming an anthracene (B1667546) or phenanthrene (B1679779) system) or by introducing unsaturated linkages, such as vinyl or ethynyl (B1212043) groups, at various positions on the ring. This strategy is fundamental in the design of organic dyes and near-infrared (NIR) emitters.
Donor-π-Acceptor (D-π-A) Architectures: The inherent donor (alkoxy) and acceptor (nitrile) character of this compound makes it an ideal starting point for more complex D-π-A systems. By introducing a stronger donor group, a stronger acceptor group, or by inserting a π-conjugated bridge between the existing donor and acceptor, the intramolecular charge transfer can be significantly enhanced. researchgate.net This approach is critical for developing materials with large Stokes shifts, high quantum yields, and sensitivity to the local environment, making them suitable for fluorescent probes and sensors. researchgate.net
Introduction of Specific Functional Groups for Sensing: The naphthalene scaffold can be functionalized with specific binding sites (e.g., crown ethers, aza-macrocycles) to create chemosensors. The binding of a target analyte (like a metal ion) to the functional site would induce a conformational or electronic change in the fluorophore, resulting in a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). rsc.org
Self-Assembly and Supramolecular Chemistry: The alkoxy chain can be engineered to drive the self-assembly of molecules into well-defined nanostructures such as nanofibers, vesicles, or liquid crystals. By incorporating moieties capable of specific intermolecular interactions like hydrogen bonding or metal coordination, the assembly process can be precisely controlled, leading to materials with unique collective optical and electronic properties that are different from those of the individual molecules.
Through these molecular engineering approaches, derivatives of this compound can be rationally designed to achieve a wide spectrum of desired properties, paving the way for their use in next-generation materials and devices. epfl.chntu.edu.sg
Conclusion and Future Research Directions
Summary of Key Academic Research Findings for 4-(Pentyloxy)-1-naphthonitrile
While dedicated research focusing exclusively on this compound is limited, a coherent picture of its chemical nature and potential properties can be assembled from studies on analogous compounds.
Synthesis: The most probable and established method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comorgchemres.org This reaction involves the nucleophilic substitution of a pentyl halide, such as 1-bromopentane (B41390), by the corresponding phenoxide. The precursor, 4-cyano-1-naphthol (4-hydroxy-1-naphthonitrile), would be deprotonated using a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) to form the naphthoxide ion. lookchem.com This ion then reacts with the pentyl halide to yield the final ether product. masterorganicchemistry.comlookchem.com This method is a versatile and widely employed strategy for preparing both symmetrical and unsymmetrical alkyl aryl ethers. orgchemres.org A similar approach has been documented for the synthesis of the isomeric 6-(pentyloxy)-2-naphthonitrile with high yields. lookchem.comgoogle.com
Molecular Structure and Predicted Properties: The molecular architecture of this compound is characteristic of a calamitic (rod-like) mesogen, a key component in thermotropic liquid crystals. scirp.org Its structure can be deconstructed into three key functional parts:
A Rigid Core: The 1-naphthonitrile (B165113) group provides a planar, rigid, and aromatic core, which is essential for the anisotropic ordering required for mesophase formation.
A Flexible Tail: The pentyloxy chain (–O–C₅H₁₁) acts as a flexible tail. This alkyl chain lowers the melting point compared to the unsubstituted parent molecule and promotes the fluidity characteristic of liquid crystalline states. researchgate.net
A Polar Group: The nitrile (–C≡N) group introduces a strong dipole moment along the long molecular axis. This feature is critical for creating materials with high dielectric anisotropy, a property essential for the operation of liquid crystal displays (LCDs) that respond to an external electric field. ajchem-a.com
Based on studies of related 4-(alkoxy)benzoates and other naphthyl derivatives, it is predicted that this compound could exhibit nematic or smectic liquid crystal phases upon heating or cooling. scirp.orgnih.gov
| Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Molecular Shape | Calamitic (Rod-like) | Based on the linear arrangement of the naphthalene (B1677914) core and pentyloxy tail. scirp.org |
| Potential Phase Behavior | Thermotropic Liquid Crystal (Nematic/Smectic) | Inferred from analogous alkoxy-substituted aromatic and naphthyl compounds. scirp.orgnih.gov |
| Synthesis Route | Williamson Ether Synthesis | Standard method for alkyl aryl ethers; documented for isomeric compounds. masterorganicchemistry.comlookchem.com |
| Key Functional Moiety | Cyano (-CN) Group | Contributes a strong dipole moment, essential for dielectric anisotropy. ajchem-a.com |
Identification of Unexplored Research Avenues and Challenges
The primary challenge surrounding this compound is the scarcity of dedicated experimental data. This knowledge gap presents numerous opportunities for fundamental and applied research.
Unexplored Research Avenues:
Systematic Synthesis and Purification: While the synthesis route seems clear, a formal study to optimize reaction conditions (e.g., base, solvent, temperature), maximize yield, and develop a robust purification protocol is yet to be performed.
Mesomorphic and Thermal Analysis: The core unanswered question is the definitive liquid crystalline behavior of the compound. A thorough investigation using Polarized Optical Microscopy (POM) to visualize textures and Differential Scanning Calorimetry (DSC) to precisely measure phase transition temperatures (crystal-to-mesophase and mesophase-to-isotropic liquid) and their associated enthalpies is a critical next step. scirp.org
Full Physicochemical Characterization: There is a complete lack of published data on its fundamental properties. Future work should include comprehensive characterization via NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure, as well as measurements of its optical (refractive indices) and dielectric (dielectric anisotropy) properties within any identified mesophases.
Homologous Series Investigation: Synthesizing a homologous series of 4-(alkoxy)-1-naphthonitriles (where the alkyl chain length is varied) would provide invaluable structure-property relationship data, revealing how chain length influences melting points and the stability of liquid crystal phases. nih.gov
Performance in Mixtures: A crucial area of applied research is to evaluate its performance as a guest component in host liquid crystal mixtures. Its high predicted polarity could be leveraged to tune the dielectric anisotropy, threshold voltage, and clearing point of commercial LC formulations.
Challenges:
Data Scarcity: All current discussions are based on extrapolation, highlighting the need for foundational experimental work.
Polymorphism: The compound may exhibit multiple crystalline forms (polymorphs), each with a different melting point, which can complicate thermal analysis and material reproducibility.
Purification: Achieving the high purity (>99.7%) required for liquid crystal applications can be challenging and is essential for observing true phase behavior and measuring reliable physical properties.
Outlook for Interdisciplinary Research and Advanced Material Development
The potential of this compound places it at the intersection of several scientific disciplines, offering a rich field for collaborative research and the development of next-generation materials.
Interdisciplinary Research Outlook: The complete exploration of this compound requires a synergistic approach.
Chemistry and Physics: Organic chemists are needed to synthesize the material, while condensed matter physicists are essential for characterizing its complex phase behavior and physical properties.
Materials Science and Engineering: Collaboration with materials scientists would facilitate the integration of this compound into host mixtures and the fabrication of prototype devices to test its performance in real-world applications.
Advanced Material Development: The molecular structure of this compound makes it a promising candidate for several advanced applications:
Organic Electronics: The electron-accepting nature of the naphthonitrile core suggests potential use in organic electronics. lookchem.com It could be investigated as a component in organic field-effect transistors (OFETs) or as a host material in organic light-emitting diodes (OLEDs), where charge transport and electronic properties are paramount.
Functional Material Precursor: The naphthalene ring can be further functionalized to create more complex materials. For instance, introducing chiral centers could lead to ferroelectric liquid crystals, while incorporating photosensitive groups could yield materials for optical switching and data storage.
Q & A
Q. How to assess the environmental toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
